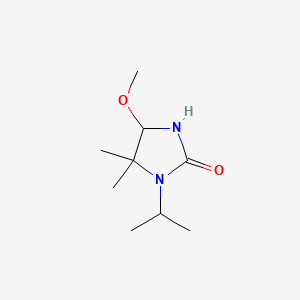
4-Methoxy-5,5-dimethyl-1-(propan-2-yl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine. This particular compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds .
Scientific Research Applications
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound acts as a catalyst by forming an iminium ion with carbonyl groups, which lowers the substrate’s lowest unoccupied molecular orbital (LUMO) and facilitates various chemical reactions . This iminium activation is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone derivatives: Compounds like hetacillin, NNC 63-0532, spiperone, and spiroxatrine feature the 4-imidazolidinone ring and have been investigated for their biological activities.
Imidazolones: Oxo derivatives of imidazoline, such as imidazol-4-one-5-propionic acid and imazaquin, are used in different applications.
Uniqueness
2-Imidazolidinone, 4-methoxy-5,5-dimethyl-1-(1-methylethyl)- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its ability to act as a catalyst in iminium ion formation sets it apart from other similar compounds .
Properties
CAS No. |
64942-53-6 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-methoxy-5,5-dimethyl-1-propan-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)11-8(12)10-7(13-5)9(11,3)4/h6-7H,1-5H3,(H,10,12) |
InChI Key |
RMQSKLWOSPRKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)NC(C1(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















